molecular formula C11H15NO2 B160971 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1745-07-9

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B160971
CAS No.: 1745-07-9
M. Wt: 193.24 g/mol
InChI Key: CEIXWJHURKEBMQ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H15NO2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the Pomeranz–Fritsch–Bobbitt cyclization. This method typically starts with the Petasis reaction, where a diastereomeric morpholinone derivative is formed. This intermediate is then transformed into this compound through cyclization .

Another method involves the reaction of 3,4-dimethoxyphenethylamine with formaldehyde under acidic conditions to form the desired tetrahydroisoquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: More saturated tetrahydroisoquinoline derivatives.

    Substitution: N-alkyl or N-acyl tetrahydroisoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Comparison with Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-6,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIXWJHURKEBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2328-12-3 (mono-hydrochloride)
Record name Heliamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70169835
Record name Heliamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1745-07-9
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1745-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heliamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heliamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula is C11H15NO2, and the molecular weight is 193.24 g/mol.

A: Yes, studies commonly characterize 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives using Infrared (IR), 1H NMR, and 13C NMR spectroscopy. [, , ]

A: Research indicates that substitutions at the 1-aryl position significantly influence the pharmacological activity of this compound. For example, introducing a 4'-dimethylaminophenyl group at the 1-position resulted in a compound with pronounced analgesic and anti-inflammatory activity. [] Furthermore, replacing the aromatic spacer in anthranilamide MDR modulators with alkyl chains of varying lengths, including those containing this compound, impacted their potency as P-glycoprotein (P-gp) inhibitors. []

A: Studies using 4,6,8-trihydroxy-, 6,7-dihydroxy- and this compound derivatives revealed that modifications to these substituents affect interactions with β2-adrenergic receptors. Thin-layer chromatography (TLC) analyses using β2-agonistic and antagonistic interaction models demonstrated this relationship. []

A: Research suggests that derivatives of this compound, specifically 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, act as noncompetitive antagonists of AMPAR (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor). This interaction is believed to contribute to their anticonvulsant properties. []

A: While the precise mechanism is still under investigation, studies have demonstrated its efficacy in models of thermal and chemical pain, as well as in acute inflammatory arthritis. In a study using the carrageenan-induced paw edema model in rats, 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited potent anti-inflammatory effects, even surpassing the activity of diclofenac sodium. []

A: Research on the "funny" If current channel inhibitor (−)-N-{2-[(R)-3-(this compound-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) and its metabolites provides insights into the ADME of this class of compounds. Studies suggest that YM758 is primarily taken up into hepatocytes via organic anion-transporting polypeptide 1B1 (OATP1B1) and excreted into the bile via multidrug resistance protein 1 (MDR1). [] Additionally, studies in rats revealed extensive accumulation and long-term retention of radioactivity in the eyeballs (uveal tract) and thoracic aorta after oral administration of 14C-YM758. [, , ]

A: Yes, several studies have demonstrated the efficacy of these compounds in various animal models. For instance, 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited significant analgesic and anti-inflammatory effects in rodent models of pain and inflammation. [] Furthermore, researchers have explored the anticonvulsant properties of related compounds, such as 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, using in vivo models of epilepsy. []

A: Research on compounds like 1-(4-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-24), 1-(2-chloro4,5-methylenedioxyphenyl)-2-hydroxyethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (N-14) and 1-(2-chloro-4,5-methylenedioxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-14) revealed their negative inotropic effects on papillary muscle contraction. These effects were attributed to their interaction with β-adrenergic receptors, protein kinase C, and ryanodine receptors. []

A: Yes, researchers have employed computational techniques like docking studies and QSAR modeling to investigate the structure-activity relationships of these compounds. For instance, docking studies were used to understand the binding affinity of a this compound-3-carboxylic acid derivative towards caspase-3 and 8 enzymes, ultimately informing its potential as an antiproliferative agent. [] Additionally, QSAR analysis, combined with TLC data, has been used to evaluate the β2-adrenergic activity of various this compound derivatives. []

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